N'-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Overview
Description
N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is an organic compound that features a complex structure with multiple functional groups, including a methoxybenzoyl group, a pyrrole ring, and a thiophene ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves a multi-step process:
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Formation of the Hydrazide Intermediate: : The initial step involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form 2-thiophenecarbohydrazide.
Reaction Conditions: This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
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Acylation: : The 2-thiophenecarbohydrazide is then acylated with 2-methoxybenzoyl chloride to form the desired N’-(2-methoxybenzoyl)-2-thiophenecarbohydrazide.
Reaction Conditions: This step typically requires a base such as triethylamine and is conducted in an inert atmosphere to prevent moisture interference.
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Cyclization: : The final step involves the cyclization of the intermediate with 1H-pyrrole to yield N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide.
Reaction Conditions: This reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Common Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The methoxy group on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism by which N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, or DNA, depending on the specific biological activity being investigated.
Pathways Involved: May include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N’-(2-methoxybenzoyl)-2-thiophenecarbohydrazide: Lacks the pyrrole ring, which may affect its biological activity and chemical reactivity.
3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: Lacks the methoxybenzoyl group, potentially altering its pharmacological profile.
Uniqueness
N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methoxybenzoyl and pyrrole groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-7-3-2-6-12(14)16(21)18-19-17(22)15-13(8-11-24-15)20-9-4-5-10-20/h2-11H,1H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDQMJTVLAWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326226 | |
Record name | N'-(2-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672952-11-3 | |
Record name | N'-(2-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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